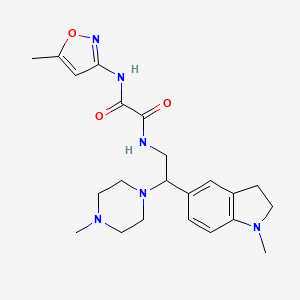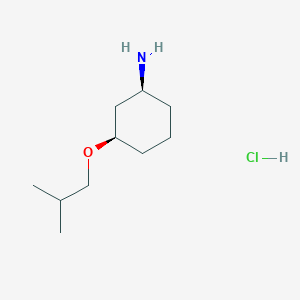
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important enzyme that regulates cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Wirkmechanismus
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme. This leads to an allosteric activation of AMPK, which results in the phosphorylation of downstream targets involved in energy metabolism. This compound has been shown to activate AMPK independently of the upstream kinase LKB1, which is the primary activator of AMPK in response to cellular stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. It can also reduce hepatic glucose production and improve lipid metabolism in the liver. This compound has been shown to induce autophagy in cancer cells and has anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and has a high degree of specificity for AMPK. It has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream targets in various physiological processes.
Synthesemethoden
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-diamino-1H-pyrazole with ethyl chloroacetate to form 5-amino-1-ethyl-3,5-dihydro-1H-pyrazole-4-carboxylate. This compound is then reacted with sodium hydroxide and ethylene oxide to form this compound.
Wissenschaftliche Forschungsanwendungen
5-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. It also has the potential to reduce hepatic glucose production and improve lipid metabolism. This compound has also been shown to have anti-inflammatory effects and can induce autophagy in cancer cells.
Eigenschaften
IUPAC Name |
5-amino-1-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-2-12-7(9)5-6(11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCJKLDMOEGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-{2-[2-(methylethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2711789.png)
![(E)-4-(Dimethylamino)-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-enamide](/img/structure/B2711791.png)


![3-[(2,4-Dichlorophenyl)methylsulfanyl]-1,6-dimethylpyridazino[4,5-e][1,3,4]thiadiazin-5-one](/img/structure/B2711798.png)
![1-[(E)-[(4-cyanophenyl)methylidene]amino]-3-(2,4-difluorophenyl)thiourea](/img/structure/B2711799.png)



![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)
![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2711805.png)
